4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol
Description
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS2/c1-3-16-12-7-5-11(6-8-12)14(15)13-9-4-10(2)17-13/h4-9,14-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLEYOIVUSHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CC=C(S2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209862 | |
| Record name | 2-Thiophenemethanol, α-[4-(ethylthio)phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443341-75-0 | |
| Record name | 2-Thiophenemethanol, α-[4-(ethylthio)phenyl]-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443341-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenemethanol, α-[4-(ethylthio)phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol typically involves the condensation of 4-ethylthiophenol with 5-methyl-2-thiophenecarboxaldehyde, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents may vary based on cost and availability, with a focus on optimizing reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene and phenyl rings.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The hydroxyl group and aromatic rings play crucial roles in these interactions, forming hydrogen bonds and π-π stacking interactions with the target molecules .
Comparison with Similar Compounds
4-Ethylthiophenyl-(5-methyl-2-furyl)methanol
- Structural Difference : Replaces the 5-methyl-2-thienyl group with a 5-methyl-2-furyl group.
- Impact: Electronic Properties: The furyl group (oxygen atom) introduces stronger electron-withdrawing effects compared to the thienyl group (sulfur atom), altering reactivity in electrophilic substitution reactions .
3-Furyl-(5-methyl-2-thienyl)methanol
- Structural Difference : Features a furyl substituent instead of the ethylthiophenyl group.
- Solubility: The furyl group may improve aqueous solubility compared to the ethylthiophenyl analog .
Functional Group Modifications
2-Thienylmethanol
- Structural Difference : A simpler analog lacking the ethyl and methyl substituents.
- Impact: Boiling Point: Lower molecular weight results in a reduced boiling point (~200°C vs. >250°C for the target compound) . Pharmacological Relevance: Limited bioactivity compared to substituted derivatives, as methyl and ethyl groups in the target compound may enhance binding to hydrophobic enzyme pockets .
2-Acetyl-5-methylthiophene
- Structural Difference: Replaces the methanol group with an acetyl moiety.
- Impact :
- Reactivity : The acetyl group facilitates condensation reactions, unlike the hydroxyl group in the target compound, which participates in hydrogen bonding .
- Applications : Preferred as a flavoring agent (FEMA 4643), whereas the target compound’s alcohol group makes it suitable for further functionalization in drug synthesis .
Comparative Physicochemical Properties
<sup>*</sup>Predicted octanol-water partition coefficient.
Biological Activity
4-Ethylthiophenyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHSO
- CAS Number : 1443341-75-0
The compound consists of a thiophene ring substituted with an ethylthiophenyl group and a hydroxymethyl group, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts reactions and reduction processes. The following synthetic route highlights the general approach:
- Friedel-Crafts Alkylation : The initial step involves the alkylation of a thiophene derivative with an appropriate alkyl halide.
- Reduction : Subsequent reduction steps convert intermediates into the desired alcohol form.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | < 8 µg/mL | |
| Klebsiella pneumoniae | < 4 µg/mL | |
| Staphylococcus aureus | < 16 µg/mL |
The above table summarizes the antimicrobial efficacy of the compound, indicating its potential as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory effects. Compounds with similar thiophene structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess such properties.
The proposed mechanism of action for this compound involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the thiophene ring enhances lipophilicity, allowing better membrane penetration.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various thiophene derivatives revealed that compounds with similar structures exhibited significant antibacterial activity against multidrug-resistant strains. The results indicated that modifications in the thiophene ring could enhance potency and selectivity against specific pathogens.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of thiophene derivatives showed that certain substitutions could lead to a marked decrease in inflammatory markers in vitro, supporting further exploration of this compound in therapeutic applications.
Q & A
Q. How can this compound serve as a precursor for pharmaceutical intermediates?
- Methodology : Its hydroxyl and thiophene groups enable derivatization:
- Esterification : React with acyl chlorides to produce prodrug candidates.
- Cross-coupling : Introduce fluorinated or heterocyclic moieties for enhanced bioactivity, as seen in related thiazole derivatives .
Q. What role does this compound play in materials science research?
- Methodology : The conjugated thiophene system allows applications in:
- Conductive polymers : Electropolymerization to create thin films for organic electronics.
- Coordination complexes : Metal (e.g., Cu, Pd) complexes for catalytic applications .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
